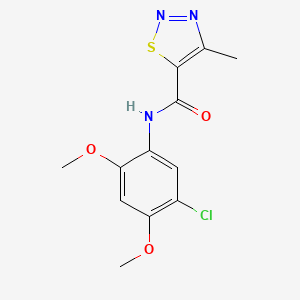![molecular formula C13H19NOS B4506501 N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]propanamide](/img/structure/B4506501.png)
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]propanamide
Descripción general
Descripción
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]propanamide is a useful research compound. Its molecular formula is C13H19NOS and its molecular weight is 237.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[(4-methylbenzyl)thio]ethyl}propanamide is 237.11873540 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urinary Concentrations and Exposure : Parabens, which share structural similarities with N-{2-[(4-methylbenzyl)thio]ethyl}propanamide, are used as preservatives in various products. Studies have shown widespread exposure to parabens in the general population, as evidenced by their presence in urinary samples (Calafat et al., 2010).
Environmental Occurrence and Fate : Research on the environmental presence of parabens has revealed their ubiquity in surface water and sediments. This is due to the continuous introduction of these compounds into the environment through the use of paraben-based products (Haman et al., 2015).
Synthetic Applications : Studies on the synthesis of novel compounds involving components similar to N-{2-[(4-methylbenzyl)thio]ethyl}propanamide have been conducted. For instance, research on the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines involved the reaction of related thioxopropanamide derivatives (Faty et al., 2011).
Chemical Reactivity and Interactions : The reactivity of similar compounds, like 4-methylbenzyl thiocyanate with nucleophiles, has been investigated, providing insights into the potential chemical behavior of N-{2-[(4-methylbenzyl)thio]ethyl}propanamide under various conditions (Ōae et al., 1983).
Toxicological Assessments : The toxicity of parabens, which are structurally related, has been studied in various biological models. These studies provide a framework for understanding the potential toxicological effects of N-{2-[(4-methylbenzyl)thio]ethyl}propanamide (Nagar et al., 2019).
Pharmaceutical Applications : The presence of parabens in pharmaceuticals highlights their importance as preservatives in drug formulations, which might be a relevant application for N-{2-[(4-methylbenzyl)thio]ethyl}propanamide (Ma et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-13(15)14-8-9-16-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGJSQHAUKZZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4506438.png)

methanone](/img/structure/B4506461.png)

![3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B4506471.png)
![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4506473.png)
![1-[5-TERT-BUTYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE](/img/structure/B4506478.png)
![N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYACETAMIDE](/img/structure/B4506487.png)
![1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4506495.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4506500.png)
![1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4506503.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4506515.png)
![7-Methyl-3-(pyridin-2-ylmethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B4506520.png)
